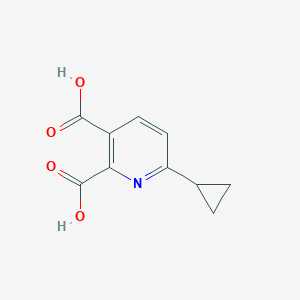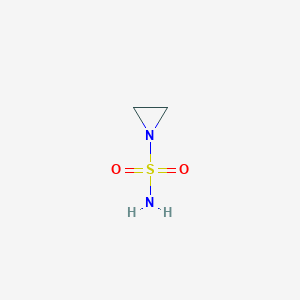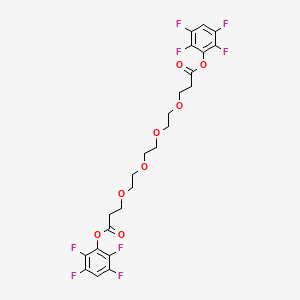
2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine
説明
The compound “2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine” is a chemical compound that has been mentioned in the context of various chemical reactions .
Synthesis Analysis
In one reported synthesis, tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to a reaction tank at a temperature of 20–35 °C. The resultant mixture was then heated to reflux (75–80 °C) for 20–24 hours .Chemical Reactions Analysis
The compound has been involved in a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .科学的研究の応用
Chelation and Crystal Engineering
A study by Duong et al. (2011) explored derivatives of 1,3,5-triazine, including 2,4-dichloro-6-(pyridin-2-yl)-1,3,5-triazine, for their ability to chelate metals like Ag(I) and engage in hydrogen bonding. These compounds are crucial in designing predictable structures with multiple coordinative interactions and hydrogen bonds, instrumental in crystal engineering (Duong et al., 2011).
Synthesis and Stability Studies
Chakrabarti and Tupper (1975) investigated the synthesis and stability of various s-triazines, including 2,4-dichloro-6-(2-pyridyl)-s-triazine. Their research provides insights into the formation and stability of these compounds, which is fundamental in understanding their chemical properties and potential applications (Chakrabarti & Tupper, 1975).
Drug Delivery Applications
Mattsson et al. (2010) conducted research on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine. This study highlights the potential of 1,3,5-triazine derivatives in drug delivery systems, particularly for cytotoxic compounds against cancer cells (Mattsson et al., 2010).
Organometallic Complexes and Anticancer Research
Research by Xiong et al. (2016) on cyclometalated iridium(III) complexes utilized 2,4-dichloro-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine. These complexes specifically target mitochondria in cancer cells, indicating potential in the development of targeted anticancer therapies (Xiong et al., 2016).
作用機序
Target of Action
It’s known that trifluoromethylpyridines (tfmp), a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives contribute to their biological activities .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
特性
IUPAC Name |
2,4-dichloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N4/c10-7-16-6(17-8(11)18-7)4-2-1-3-5(15-4)9(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSCQXYNRDFGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175192 | |
| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446507-40-9 | |
| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446507-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)



![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B3103607.png)
![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)



